molecular formula C13H16O2 B1280417 3-(Benzyloxy)cyclohexanone CAS No. 123990-98-7

3-(Benzyloxy)cyclohexanone

Cat. No.: B1280417
CAS No.: 123990-98-7
M. Wt: 204.26 g/mol
InChI Key: DTRKMFPYPATAJO-UHFFFAOYSA-N
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Description

3-(Benzyloxy)cyclohexanone is an organic compound that has garnered significant interest in various fields of research and industry It is characterized by a cyclohexanone ring substituted with a benzyloxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)cyclohexanone typically involves the reaction of cyclohexanone with benzyl alcohol in the presence of an acid catalyst. One common method is the Friedel-Crafts alkylation, where cyclohexanone is treated with benzyl chloride in the presence of a Lewis acid such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

3-(Benzyloxy)cyclohexanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)cyclohexanone involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ketone group can act as an electrophile in nucleophilic addition reactions. These interactions enable the compound to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Cyclohexanone: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

    Benzyl alcohol: Contains a hydroxyl group instead of a ketone, leading to different reactivity.

    3-(Methoxy)cyclohexanone: Similar structure but with a methoxy group instead of a benzyloxy group, resulting in different chemical properties.

Uniqueness: 3-(Benzyloxy)cyclohexanone is unique due to the presence of both a benzyloxy group and a ketone group, which allows it to participate in a wide range of chemical reactions. Its ability to act as both an electrophile and a nucleophile makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

3-phenylmethoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRKMFPYPATAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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